molecular formula C9H13N3O B2375126 1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol CAS No. 2034353-74-5

1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol

Cat. No.: B2375126
CAS No.: 2034353-74-5
M. Wt: 179.223
InChI Key: NLXLOOWOKKKSSL-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 1,4-diketones with ammonia or primary amines can yield pyrrolidine derivatives.

    Attachment of the Methylpyrazine Moiety: The methylpyrazine group can be introduced through nucleophilic substitution reactions. This involves reacting a suitable pyrazine derivative with a nucleophile, such as an amine or alcohol, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, reducing reaction times and improving product consistency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

1-(6-Methylpyrazin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.

    Pyrazine Derivatives: Compounds like 2-methylpyrazine and 2,3-dimethylpyrazine share the pyrazine ring but differ in their substituents and chemical behavior.

The uniqueness of this compound lies in its combined pyrrolidine and methylpyrazine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-4-10-5-9(11-7)12-3-2-8(13)6-12/h4-5,8,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLOOWOKKKSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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